5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one is a halogenated naphthalene derivative. This compound is recognized for its unique chemical structure, which features both bromine and chlorine atoms attached to a dihydronaphthalene core. Its distinct arrangement makes it valuable in various fields, including synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through the halogenation of dihydronaphthalene derivatives. Typically, bromine and chlorine are introduced to the compound in the presence of suitable catalysts and solvents. For instance, the reaction might involve:
Reacting 3,4-dihydronaphthalen-1(2H)-one with bromine (Br₂) under controlled conditions.
Subsequent chlorination using chlorine gas (Cl₂) in an inert atmosphere. Careful control of temperature, reaction time, and solvent choice ensures high yield and purity.
Industrial Production Methods: Industrially, the production involves similar halogenation processes but on a larger scale. High-throughput equipment ensures consistency in product quality. Safety measures are critical due to the reactive nature of bromine and chlorine gases.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one undergoes several chemical reactions:
Substitution Reactions: : Halogen atoms (Br and Cl) can be replaced with other groups in nucleophilic substitution.
Reduction Reactions: : The reduction of bromine or chlorine atoms, leading to the formation of less halogenated products.
Oxidation Reactions: : Oxidation of the dihydronaphthalene ring to form naphthoquinones or related structures.
Nucleophiles: : Such as hydroxide ions (OH⁻) or alkyl groups.
Reducing Agents: : Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidizing Agents: : Including potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products: Depending on the reaction type, products can include:
Substituted naphthalenes.
Partially reduced compounds.
Oxidized naphthalene derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one serves as a versatile building block for constructing complex molecules.
Biology: Researchers explore its biological activity, including potential antimicrobial properties due to its halogenated structure.
Medicine: It’s studied for its pharmacological properties, potentially acting as a lead compound for drug development in fields like cancer treatment or anti-inflammatory drugs.
Industry: In industrial applications, it’s used in the development of specialty chemicals and as an intermediate in manufacturing advanced materials.
Mechanism of Action
The mechanism by which 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one exerts effects involves interactions at a molecular level, particularly with enzymes or receptors. The bromine and chlorine atoms enhance binding affinity to specific biological targets. Pathways influenced include oxidative stress and modulation of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Compounds such as:
5-Bromo-6-chloronaphthalene.
3,4-Dihydronaphthalen-1(2H)-one.
6-Bromo-5-chloronaphthalen-1-ol.
Uniqueness: Compared to these, 5-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one stands out due to its dual halogenation at specific positions on the dihydronaphthalene ring, which can result in unique reactivity and biological activities.
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Properties
IUPAC Name |
5-bromo-6-chloro-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFHSLYCFBLZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2Br)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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